molecular formula C15H11NO2 B14591636 2-(3-Phenyl-1,2-oxazol-4-yl)phenol CAS No. 61495-72-5

2-(3-Phenyl-1,2-oxazol-4-yl)phenol

Cat. No.: B14591636
CAS No.: 61495-72-5
M. Wt: 237.25 g/mol
InChI Key: RIPYLJSFXGBEMV-UHFFFAOYSA-N
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Description

2-(3-Phenyl-1,2-oxazol-4-yl)phenol is a heterocyclic compound that features both a phenyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenyl-1,2-oxazol-4-yl)phenol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with benzoyl chloride to form an intermediate, which then undergoes cyclization to yield the oxazole ring . The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Phenyl-1,2-oxazol-4-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and hydroxylamines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-(3-Phenyl-1,2-oxazol-4-yl)phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 2-(3-Phenyl-1,2-oxazol-4-yl)phenol is unique due to its combination of a phenyl group and an oxazole ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability under various conditions .

Properties

CAS No.

61495-72-5

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

2-(3-phenyl-1,2-oxazol-4-yl)phenol

InChI

InChI=1S/C15H11NO2/c17-14-9-5-4-8-12(14)13-10-18-16-15(13)11-6-2-1-3-7-11/h1-10,17H

InChI Key

RIPYLJSFXGBEMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC=C2C3=CC=CC=C3O

Origin of Product

United States

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